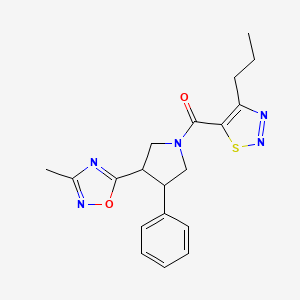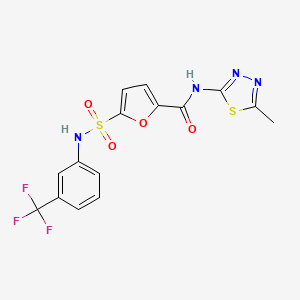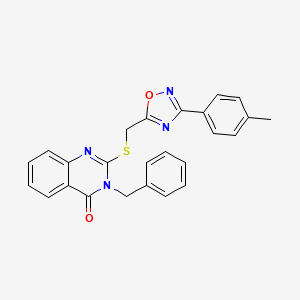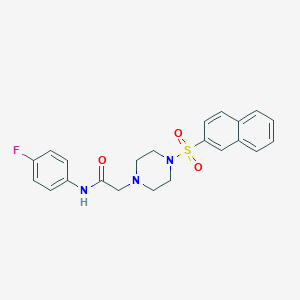
4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile: is a chemical compound with the molecular formula C6H5ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mécanisme D'action
Target of Action
Similar pyrimidine-5-carbonitrile derivatives have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .
Mode of Action
It is known that pyrimidine-5-carbonitrile derivatives can act as atp mimicking tyrosine kinase inhibitors . They may bind to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and thus blocking the signal transduction pathways .
Biochemical Pathways
Similar compounds have been shown to inhibit the arachidonic acid pathway , which is responsible for the production of prostaglandins and other inflammatory mediators .
Result of Action
Similar pyrimidine-5-carbonitrile derivatives have been shown to have anticancer activity . They can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cell lines .
Analyse Biochimique
Biochemical Properties
4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile has been found to interact with EGFR, a protein that plays a crucial role in cell signaling pathways . The nature of these interactions is through ATP mimicking, which allows the compound to inhibit the tyrosine kinase activity of EGFR .
Cellular Effects
The compound has been evaluated for its in vitro cytotoxic activities against a panel of four human tumor cell lines . It has been found to exhibit moderate antiproliferative activity and was more active than the EGFR inhibitor erlotinib . It influences cell function by arresting the cell cycle at the G2/M phase and inducing significant apoptotic effects in certain cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to EGFR and inhibiting its tyrosine kinase activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with chlorinating agents. One common method includes the chloromethylation of 4-amino-5-cyanopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group in 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.
Oxidation Products: Nitro derivatives.
Reduction Products: Secondary amines.
Applications De Recherche Scientifique
Chemistry: 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in medicinal chemistry.
Biology and Medicine: It has been studied for its cytotoxic activities against various cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.
Comparaison Avec Des Composés Similaires
- 4-Amino-2-methyl-pyrimidine-5-carbonitrile
- 4,6-Dichloropyrimidine-5-carbonitrile
Comparison: 4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wider range of chemical modifications, making it a versatile intermediate in organic synthesis. In contrast, compounds like 4-Amino-2-methyl-pyrimidine-5-carbonitrile lack this reactive site, limiting their utility in certain synthetic applications .
Propriétés
IUPAC Name |
4-amino-2-(chloromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-1-5-10-3-4(2-8)6(9)11-5/h3H,1H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUKEYZVGLGNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CCl)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate](/img/structure/B2906601.png)
![Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2906602.png)
![N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2906605.png)

![(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2906612.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2906614.png)
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2906615.png)




![N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2906621.png)
triazin-4-one](/img/structure/B2906623.png)
